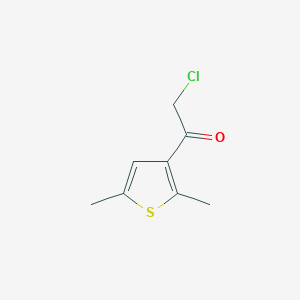

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAHFKUIQIYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350414 | |

| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-43-7 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31772-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS 31772-43-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is a pivotal, multi-functional chemical intermediate whose structural motifs—a substituted thiophene ring and an α-chloro ketone—render it highly valuable in synthetic organic and medicinal chemistry. As a key building block, it serves as a precursor for a wide array of more complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview, detailing its primary synthetic route via Friedel-Crafts acylation, exploring its chemical reactivity, and summarizing its physicochemical and spectroscopic properties. Emphasis is placed on the causality behind experimental choices and the compound's practical utility in drug discovery, supported by authoritative references.

Introduction: Strategic Importance in Synthesis

This compound, belonging to the class of α-halo ketones, is a strategically important intermediate in organic synthesis. The thiophene nucleus is a well-established pharmacophore found in numerous pharmaceuticals, valued for its ability to act as a bioisostere of a phenyl ring but with distinct electronic and lipophilic properties. The presence of the two methyl groups at the 2- and 5-positions sterically directs further reactions and modulates the electronic nature of the ring.

The most critical feature for its synthetic utility is the chloroacetyl group attached to the C3 position. This functional group provides two reactive sites:

-

An electrophilic carbonyl carbon.

-

An electrophilic α-carbon (CH₂Cl) highly susceptible to nucleophilic substitution.

This dual reactivity allows for a diverse range of subsequent chemical transformations, making it an ideal starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

Synthesis and Mechanism

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride.[3] This reaction is a classic example of electrophilic aromatic substitution.

Reaction Scheme: 2,5-Dimethylthiophene + Chloroacetyl Chloride --(Lewis Acid)--> this compound

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via the in-situ generation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and ultimately leading to its cleavage to form a resonance-stabilized acylium ion (Cl-CH₂-C≡O⁺). This species is a potent electrophile.

-

Electrophilic Attack: The electron-rich 2,5-dimethylthiophene ring acts as a nucleophile. The attack occurs preferentially at the C3 (or C4) position. While electrophilic substitution on thiophene typically favors the C2/C5 positions due to superior resonance stabilization of the intermediate carbocation (the sigma complex), these positions are blocked by methyl groups in the starting material.[5] Therefore, the substitution is directed to the C3 position.

-

Rearomatization: The resulting sigma complex is unstable and rapidly rearomatizes by losing a proton (H⁺). The proton is abstracted by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

The choice of a strong Lewis acid like AlCl₃ is crucial for activating the chloroacetyl chloride, which is a relatively modest acylating agent. The reaction is often conducted in an inert solvent such as dichloromethane (DCM) or carbon disulfide at low temperatures to control the reaction's exothermicity and minimize side reactions.

Visualization of Synthesis Pathway

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Abstract

This technical guide provides a detailed exposition on the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and organic synthesis. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. This document offers an in-depth analysis of the underlying reaction mechanism, substrate reactivity, and rationale for procedural choices. It includes a robust, step-by-step experimental protocol, comprehensive safety and hazard management procedures, and methods for product characterization and purification. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes established chemical principles with practical, field-proven insights to ensure a reliable and reproducible synthetic process.

Theoretical Framework: The Chemistry of Synthesis

The successful synthesis of this compound hinges on a classic electrophilic aromatic substitution: the Friedel-Crafts acylation. Understanding the principles governing this reaction is paramount to achieving high yield and purity.

Core Reaction: Friedel-Crafts Acylation of Thiophenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the introduction of an acyl group onto an aromatic ring. The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[1] The thiophene ring is electron-rich and generally more reactive than benzene in electrophilic substitutions.[2]

The mechanism proceeds in several steps:

-

Formation of the Electrophile: The Lewis acid activates the acylating agent (chloroacetyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electrons of the thiophene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final ketone product.

Substrate Analysis: The Role of 2,5-Dimethylthiophene

The choice of 2,5-dimethylthiophene as the starting material is a critical design element for achieving the desired 3-substituted product.[3][4] Thiophene itself undergoes electrophilic substitution preferentially at the C2 or C5 positions, as the intermediate carbocation has more resonance structures and is therefore more stable than the intermediate formed from attack at C3 or C4.[5]

However, in 2,5-dimethylthiophene, these highly reactive positions are blocked by methyl groups. Methyl groups are activating, ortho-para directors, meaning they further enhance the electron density of the thiophene ring.[6] With the C2 and C5 positions occupied, electrophilic attack is sterically and electronically directed to the available and equivalent C3 and C4 positions, leading to the regioselective formation of the 3-acyl derivative. This inherent reactivity of the substrate simplifies the synthesis and minimizes the formation of isomeric byproducts.[7]

Reagent Selection and Rationale

-

Acylating Agent: Chloroacetyl chloride (ClCOCH₂Cl) is the ideal reagent for introducing the chloroacetyl group. It is highly reactive and readily forms the necessary acylium ion.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation.[1] However, its high reactivity can sometimes lead to polymerization or other side reactions with sensitive substrates like thiophenes.[7] Stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can be used as milder alternatives, potentially offering cleaner reactions, albeit sometimes requiring longer reaction times or higher temperatures.[1][8] This guide will utilize AlCl₃ with strict temperature control to manage its reactivity.

-

Solvent: An inert solvent is required to facilitate the reaction. Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices as they are unreactive under Friedel-Crafts conditions and effectively dissolve the reagents.

Visualized Reaction and Workflow

To provide a clear conceptual overview, the following diagrams illustrate the chemical transformation and the experimental process flow.

Caption: Reaction mechanism for the synthesis.

Caption: High-level experimental workflow.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for Friedel-Crafts acylations on thiophene derivatives.[9][10]

Materials and Equipment

| Reagents & Materials | Equipment |

| 2,5-Dimethylthiophene (≥98%) | Three-neck round-bottom flask (250 mL) |

| Chloroacetyl chloride (≥98%) | Magnetic stirrer and stir bar |

| Aluminum chloride, anhydrous (≥99%) | Dropping funnel |

| Dichloromethane (DCM), anhydrous | Condenser with drying tube (CaCl₂) |

| Hydrochloric acid (conc. HCl) | Ice bath |

| Sodium bicarbonate (sat. aq. soln) | Separatory funnel |

| Brine (sat. aq. NaCl soln) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Glassware for recrystallization or chromatography |

| Crushed ice | Standard personal protective equipment (PPE) |

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. All reagents are hazardous. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.

-

-

Reagent Charging:

-

In the flask, dissolve 2,5-dimethylthiophene (see Table 2 for quantities) in anhydrous dichloromethane (50 mL).

-

Begin stirring and cool the solution to 0-5 °C using an ice bath.

-

Rationale: Low temperatures are crucial to control the exothermic reaction and prevent polymerization of the reactive thiophene substrate.[9]

-

-

Catalyst Addition:

-

To the cooled, stirring solution, add anhydrous aluminum chloride (see Table 2) portion-wise over 15-20 minutes.

-

Scientist's Note: The addition of AlCl₃ is exothermic. Maintain the internal temperature below 10 °C throughout the addition. A color change to a dark complex is typically observed.

-

-

Acylating Agent Addition:

-

Charge the dropping funnel with a solution of chloroacetyl chloride (see Table 2) in anhydrous dichloromethane (20 mL).

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains at 0-5 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours.

-

Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1), looking for the consumption of the 2,5-dimethylthiophene spot.

-

Work-up and Purification

-

Quenching:

-

Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl mixture.

-

Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood. The acid hydrolyzes the aluminum complexes.

-

-

Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with DCM (2 x 30 mL).

-

Combine all organic layers.

-

-

Washing:

-

Wash the combined organic layer sequentially with:

-

1 M HCl (50 mL)

-

Water (50 mL)

-

Saturated sodium bicarbonate solution (50 mL) - Caution: Effervescence (CO₂ release) will occur. Vent the separatory funnel frequently.

-

Brine (50 mL)

-

-

Rationale: The washes remove residual acid, unreacted reagents, and inorganic salts.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow to brown oil or solid.

-

-

Purification:

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture.

-

Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.[11]

-

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Equiv. |

| 2,5-Dimethylthiophene | 112.21 | 50.0 | 5.61 | 5.70 | 1.0 |

| Chloroacetyl chloride | 112.94 | 55.0 | 6.21 | 4.35 | 1.1 |

| Aluminum chloride (anhydrous) | 133.34 | 60.0 | 8.00 | - | 1.2 |

| Table 2: Recommended reagent quantities for the synthesis. |

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 31772-43-7) should be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.8 ppm. - A singlet for the aromatic thiophene proton (C4-H) around δ 7.0-7.5 ppm. - Two singlets for the two methyl groups (-CH₃) on the thiophene ring, likely around δ 2.4-2.8 ppm.[12] |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O) around δ 185-195 ppm. - Peaks corresponding to the substituted thiophene ring carbons. - A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm. - Peaks for the two methyl carbons. |

| IR (Infrared) | - A strong absorption band for the carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - A C-Cl stretching band around 700-800 cm⁻¹. |

| MS (Mass Spec) | - The molecular ion peak (M⁺) corresponding to the molecular formula C₈H₉ClOS. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

Safety Precautions and Hazard Management

-

Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[13]

-

Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of dust.

-

Dichloromethane: A suspected carcinogen. Use only in a fume hood.

-

2,5-Dimethylthiophene: Flammable liquid with a strong odor.[14][15]

-

Product (this compound): As an α-chloro ketone, it should be handled as a potential lachrymator and skin irritant.[9][13]

-

Waste Disposal: Quench all reactive reagents before disposal. Halogenated organic waste should be collected in a designated container. Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting and Process Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction; moisture in the reaction. | Ensure all glassware is scrupulously dry. Extend reaction time. Consider a slight excess of the acylating agent and Lewis acid. |

| Dark, Tarry Crude Product | Polymerization of the thiophene substrate. | Maintain strict temperature control (0-5 °C) during reagent addition. Consider using a milder Lewis acid like SnCl₄.[7] |

| Multiple Products in TLC | Side reactions; di-acylation (unlikely but possible). | Ensure slow, controlled addition of the electrophile. Optimize the stoichiometry to avoid a large excess of the acylating agent. |

| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider a preliminary distillation if the product is a liquid, or multiple recrystallizations. |

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and regioselective process, leveraging the inherent reactivity of the 2,5-disubstituted thiophene precursor. By carefully controlling reaction parameters, particularly temperature, and adhering to anhydrous conditions, this valuable synthetic intermediate can be produced in good yield. The protocol and insights provided in this guide offer a comprehensive framework for the successful execution of this synthesis, from theoretical understanding to practical application and validation.

References

-

Wikipedia. 2,5-Dimethylthiophene. [Link]

-

Chemsrc. This compound | 31772-43-7. [Link]

-

Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 74(4), 920–922. [Link]

-

ResearchGate. Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

- Google Patents.

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

-

PubChem. 3-Acetyl-2,5-dimethylthiophene. [Link]

-

National Institutes of Health. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]

- Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

PubChem. 2,5-Dimethylthiophene. [Link]

-

National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

Pearson+. The electrophilic aromatic substitution reaction rate for thiophene.... [Link]

- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

Sources

- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 2. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]

- 3. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]

- 4. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and materials science. This document elucidates the compound's core physical and chemical properties, provides a detailed, field-proven methodology for its synthesis, and explores its reactivity and potential applications. By integrating established chemical principles with practical, actionable protocols, this guide serves as an essential resource for researchers and professionals engaged in the design and synthesis of novel thiophene-based molecules.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic materials. The inherent aromaticity and the presence of a sulfur heteroatom endow the thiophene ring with unique electronic properties, making it a privileged scaffold in medicinal chemistry. The introduction of various substituents allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity.

This compound (CAS No. 31772-43-7) is a bifunctional molecule of particular interest. The presence of an α-chloro ketone moiety provides a highly reactive electrophilic site, amenable to a wide range of nucleophilic substitution reactions. This, combined with the substituted thiophene ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Understanding the physical properties and synthetic pathways of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and the known characteristics of its precursor and analogous compounds.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

| Appearance | Expected to be a crystalline solid or a high-boiling liquid |

| Melting Point | Not definitively reported; likely a low-melting solid |

| Boiling Point | Not definitively reported; expected to be >250 °C at atmospheric pressure |

| Density | Not definitively reported; likely >1.2 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) and insoluble in water. |

| CAS Number | 31772-43-7 |

Note: The values in this table are estimations based on the properties of structurally similar compounds and general chemical principles. Experimental verification is recommended.

Synthesis and Mechanism

The synthesis of this compound is a two-step process, beginning with the Friedel-Crafts acylation of 2,5-dimethylthiophene, followed by the α-chlorination of the resulting ketone. This approach provides a reliable and scalable route to the target compound.

Step 1: Synthesis of 1-(2,5-dimethylthiophen-3-yl)ethanone (Precursor)

The foundational step involves the acylation of 2,5-dimethylthiophene. The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic systems. In the case of thiophene and its derivatives, the reaction typically proceeds with high regioselectivity at the 2- and 5-positions. However, with these positions blocked by methyl groups in 2,5-dimethylthiophene, the acylation is directed to the 3-position.

Reaction:

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a potent Lewis acid that coordinates with the acetyl chloride, generating a highly electrophilic acylium ion. This is the key reactive species that undergoes electrophilic aromatic substitution with the electron-rich thiophene ring.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid and to facilitate the reaction between the reactants.

-

Temperature Control: The reaction is initially carried out at low temperatures (0-5 °C) to control the exothermic nature of the Lewis acid-base complex formation and to prevent side reactions. The reaction is then allowed to warm to room temperature to drive the acylation to completion.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylthiophene (1.0 equivalent).

-

Slowly add acetyl chloride (1.05 equivalents) to the mixture, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(2,5-dimethylthiophen-3-yl)ethanone.

Step 2: α-Chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone

The second step involves the selective chlorination of the methyl group adjacent to the carbonyl, a position known as the α-carbon. This transformation can be achieved using various chlorinating agents.

Reaction:

Causality Behind Experimental Choices:

-

Chlorinating Agent (Sulfuryl Chloride - SO₂Cl₂): Sulfuryl chloride is an effective and convenient reagent for the α-chlorination of ketones. The reaction can proceed through either a radical or an ionic pathway, often catalyzed by a radical initiator or a Lewis acid. For ketones, an acid-catalyzed enolization followed by reaction with the chlorinating agent is a common mechanism.

-

Solvent: An inert solvent like dichloromethane or chloroform is suitable for this reaction.

Experimental Protocol: α-Chlorination

-

Dissolve 1-(2,5-dimethylthiophen-3-yl)ethanone (1.0 equivalent) in a suitable inert solvent such as dichloromethane in a reaction vessel equipped with a dropping funnel and a gas outlet.

-

Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent to the stirred solution of the ketone at room temperature.

-

The reaction may be slightly exothermic, and cooling may be necessary to maintain a controlled reaction rate.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully add water to the reaction mixture to quench any unreacted sulfuryl chloride.

-

Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone functional group. This moiety is a potent electrophile, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the α-position.

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative can lead to the formation of a thiazole ring, a common scaffold in many biologically active molecules.

-

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

An In-depth Technical Guide to the Spectral Characteristics of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

This technical guide provides a comprehensive analysis of the spectral properties of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of substituted thiophene derivatives through modern spectroscopic techniques.

Introduction: The Structural Significance of a Substituted Thiophene

This compound, with the CAS Registry Number 31772-43-7, is a member of the substituted thiophene family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of a reactive chloroacetyl group appended to the electron-rich dimethylthiophene core makes it a versatile building block for the synthesis of more complex molecules. Accurate structural confirmation is paramount for its use in further synthetic transformations, and for this, a detailed understanding of its spectral signature is essential. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its key spectral features.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[2][3]

Reaction Mechanism:

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-rich 2,5-dimethylthiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct restores the aromaticity of the thiophene ring and yields the final product.

Figure 1: A simplified workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol:

Materials:

-

2,5-Dimethylthiophene

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.0 eq) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.

-

Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane.

-

Add the 2,5-dimethylthiophene solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide key information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | s | 1H | Thiophene ring H-4 |

| ~ 4.60 | s | 2H | -CH₂Cl |

| ~ 2.65 | s | 3H | Thiophene -CH₃ at C-5 |

| ~ 2.45 | s | 3H | Thiophene -CH₃ at C-2 |

Interpretation:

-

Thiophene Proton (H-4): The lone proton on the thiophene ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group.

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to be a sharp singlet. The electronegative chlorine atom deshields these protons, causing them to resonate at a relatively high chemical shift for an aliphatic proton.

-

Methyl Protons (-CH₃): The two methyl groups on the thiophene ring will appear as distinct singlets. The methyl group at the C-5 position is expected to be slightly downfield compared to the C-2 methyl group due to the proximity of the electron-withdrawing chloroacetyl substituent at the C-3 position.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192 | C=O (Ketone) |

| ~ 145 | Thiophene C-2 |

| ~ 140 | Thiophene C-5 |

| ~ 135 | Thiophene C-3 |

| ~ 130 | Thiophene C-4 |

| ~ 46 | -CH₂Cl |

| ~ 16 | Thiophene -CH₃ at C-5 |

| ~ 15 | Thiophene -CH₃ at C-2 |

Interpretation:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 190-200 ppm.[4]

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbons bearing the methyl groups (C-2 and C-5) will be upfield compared to the substituted carbons (C-3) and the unsubstituted carbon (C-4).

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be significantly deshielded by the attached chlorine atom.

-

Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the ketone and the substituted thiophene ring.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | Aromatic C-H stretch (thiophene) |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1550-1450 | Medium | C=C stretch (thiophene ring) |

| ~ 1400-1350 | Medium | C-H bend (methyl) |

| ~ 750-650 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[5][6] The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic ketone.

-

C-H Stretches: Weak bands around 3100 cm⁻¹ are characteristic of the C-H stretching of the thiophene ring. The medium intensity bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching of the methyl groups.

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will appear in the 1550-1450 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 750-650 cm⁻¹, is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 173/175 | Medium | [M - CH₃]⁺ |

| 153 | High | [M - Cl]⁺ |

| 139 | High | [M - CH₂Cl]⁺ |

| 111 | Medium | [C₅H₃S(CH₃)₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak at m/z 188, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic [M+2]⁺ peak at m/z 190 with an intensity of approximately one-third of the [M]⁺ peak will also be observed, which is a definitive signature for the presence of a single chlorine atom.[7][8]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Group: Fragmentation can occur via the loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z 173/175.

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond will lead to a fragment at m/z 153.

-

Loss of the Chloromethyl Radical: A major fragmentation pathway is the loss of the chloromethyl radical (-CH₂Cl), leading to a stable acylium ion at m/z 139.

-

Formation of the 2,5-dimethylthiophenyl cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring can result in the 2,5-dimethylthiophenyl cation at m/z 111.

-

Acylium Ion: The presence of a peak at m/z 43 is indicative of the acetyl cation.

-

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The predicted spectral data presented in this guide, based on established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers to interpret their experimental findings. A thorough understanding of these spectral characteristics is crucial for ensuring the identity and purity of this important synthetic intermediate, thereby underpinning the reliability of subsequent chemical transformations in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Stenutz. NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

-

ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

LibreTexts. (2025, February 24). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Retrieved from [Link]

-

SynArchive. Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation (video). Retrieved from [Link]

-

Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022, September 18). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]

-

ChemSrc. (2025, September 6). This compound. Retrieved from [Link]

-

SpectraBase. 2-(4-Chloranyl-2-nitro-phenyl)-1-(3-methylthiophen-2-yl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

-

arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Retrieved from [Link]

Sources

- 1. CAS#:31772-43-7 | this compound | Chemsrc [chemsrc.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. synarchive.com [synarchive.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone solubility

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound, a key synthetic intermediate in pharmaceutical research and development. Recognizing the scarcity of public-domain data for this specific compound, this document shifts from a simple data repository to a strategic guide. It equips researchers, chemists, and formulation scientists with the theoretical foundation, strategic approach, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. By integrating principles of physical organic chemistry with industry-standard methodologies and regulatory awareness, this guide ensures that the generated data is not only accurate but also directly applicable to critical drug development processes, including reaction optimization, purification, crystallization, and formulation.

Introduction: The Strategic Importance of Solubility

This compound is a substituted α-chloro-ketone built upon a dimethylthiophene scaffold. Thiophene derivatives are prevalent in medicinal chemistry, serving as core structures in a wide array of pharmacologically active agents. The high reactivity of the α-chloro-ketone moiety makes this compound a versatile building block for introducing the 2,5-dimethylthiophen-3-yl-carbonyl motif into larger, more complex molecules.

In the journey from a promising molecule to a viable drug product, solubility is not merely a physical property; it is a critical determinant of success. A thorough understanding of a compound's solubility governs:

-

Process Chemistry: Selection of appropriate reaction and crystallization solvents directly impacts yield, purity, and scalability.

-

Analytical Chemistry: Development of robust HPLC and other analytical methods depends on finding suitable solvents for the sample and mobile phase.

-

Formulation Science: The bioavailability of a drug is often limited by its dissolution rate, which is intrinsically linked to its solubility.

This guide provides the necessary protocols to systematically characterize the solubility of this compound, enabling informed, data-driven decisions throughout the development pipeline.

Theoretical Framework and Solubility Prediction

Before embarking on experimental work, a theoretical analysis of the molecular structure allows for rational solvent selection and prediction of solubility behavior. The fundamental principle of "like dissolves like" provides a starting point.[1]

The structure of this compound presents distinct regions of varying polarity:

-

Nonpolar Regions: The two methyl groups (-CH₃) and the thiophene ring's hydrocarbon backbone contribute to its lipophilicity, suggesting solubility in nonpolar solvents.

-

Polar Regions: The ketone carbonyl group (C=O) is a strong dipole and a hydrogen bond acceptor. The adjacent α-chloro group further enhances the electrophilicity of the carbonyl carbon and adds to the molecule's polar character.

Based on this analysis, we can predict:

-

Low Solubility in Water: Despite the polar ketone, the overall molecule is dominated by nonpolar surface area, predicting poor aqueous solubility.

-

Low Solubility in Nonpolar Aprotic Solvents (e.g., Hexane): While the molecule has nonpolar character, the strong dipole of the ketone group will hinder dissolution in solvents that cannot engage in dipole-dipole interactions.

-

High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents can effectively solvate the polar ketone group through dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.

-

Moderate to High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen, facilitating dissolution. However, their own strong hydrogen-bonding networks must be disrupted, which can temper the overall solubility compared to polar aprotic solvents.

For more quantitative predictions, computational tools like Hansen Solubility Parameters (HSP) can be employed to match the compound's dispersion, polar, and hydrogen bonding parameters with those of potential solvents.[2]

Strategic Solvent Selection for Screening

The choice of solvents for screening must be both scientifically sound and pragmatically aligned with the constraints of the pharmaceutical industry. Solvents are often categorized based on safety, health, and environmental impact.[3] The International Council for Harmonisation (ICH) provides guidelines (Q3C) on residual solvent limits, which heavily influences which solvents are acceptable for use in final drug substance manufacturing.[4]

Our proposed screening strategy employs a tiered set of solvents, prioritizing those that are "preferred" or "usable" by major pharmaceutical solvent selection guides.

| Solvent Class | Solvent | Relative Polarity | Rationale & Pharmaceutical Class |

| Nonpolar Aprotic | Heptane | 0.012 | Establishes a baseline for lipophilicity. (ICH Class 3) |

| Toluene | 0.099 | Aromatic solvent, can engage in π-stacking. (ICH Class 2) | |

| Polar Aprotic | Ethyl Acetate | 0.228 | Common extraction and crystallization solvent. (ICH Class 3) |

| Acetone | 0.355 | Highly polar, water-miscible, excellent solvent power. (ICH Class 3) | |

| Tetrahydrofuran (THF) | 0.207 | Strong ether-based solvent, good for polar compounds. (ICH Class 2) | |

| Acetonitrile (ACN) | 0.460 | Common reversed-phase HPLC solvent. (ICH Class 2) | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Highly polar, often a "universal" organic solvent. (ICH Class 3) | |

| Polar Protic | Methanol | 0.762 | Can act as a hydrogen bond donor. (ICH Class 2) |

| Ethanol | 0.654 | Safer alternative to methanol. (ICH Class 3) | |

| Isopropanol (IPA) | 0.546 | Common crystallization and cleaning solvent. (ICH Class 3) | |

| Aqueous | Water | 1.000 | Critical for understanding behavior in biological systems. (N/A) |

Relative polarity values are indicative and sourced from common literature.[5][6]

Experimental Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, material-sparing method to classify the compound's solubility across the selected solvent range, guiding the more resource-intensive quantitative analysis.

Methodology

-

Preparation: Dispense approximately 5-10 mg of this compound into a series of 1-dram glass vials.

-

Solvent Addition: To the first vial, add the chosen solvent (e.g., Heptane) dropwise, starting with 0.1 mL.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature (~25°C).

-

Observation: Visually inspect the vial against a dark background. Look for the complete disappearance of solid particles.

-

Classification:

-

Iteration: Repeat steps 2-5 for each solvent listed in the screening table.

Workflow Diagram: Qualitative Solubility

Caption: Fig 1. Workflow for rapid qualitative solubility assessment.

Experimental Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Causality Behind the Method

-

Use of Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium and saturation. Without excess solid, you would only know that the solubility is greater than the concentration you prepared.

-

Constant Temperature: Solubility is highly temperature-dependent. An isothermal environment (e.g., a temperature-controlled shaker or water bath) is crucial for obtaining reproducible data.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (typically 24-72 hours) is required for the system to reach a steady state. This time should be determined experimentally by sampling at different time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

-

Filtration: It is critical to separate the supernatant from the undissolved solid without altering the temperature or causing precipitation. A syringe filter (e.g., 0.22 µm PTFE) is ideal for this purpose.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately determining the concentration of the solute in the saturated solution due to its specificity and sensitivity. A pre-established calibration curve is mandatory.

Methodology

-

Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a 4-mL glass vial. The exact mass is not critical, only that a significant amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed HPLC vial. This step removes all undissolved particulates.

-

Dilution: Accurately dilute a known volume or mass of the filtrate with a suitable mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC against a validated calibration curve to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Workflow Diagram: Quantitative Shake-Flask Method

Caption: Fig 2. Workflow for the Isothermal Shake-Flask Method.

Data Presentation and Conclusion

The quantitative data should be meticulously recorded in a structured table.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

|---|---|---|---|

| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| ... | ... | ... | ... |

| Water | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Classification can follow USP guidelines (e.g., Very soluble <1 part solvent needed; Freely soluble 1-10 parts; Soluble 10-30 parts, etc.).

The systematically generated solubility profile for this compound is an invaluable asset. It provides the foundational data required to guide subsequent development activities. Process chemists can now select optimal solvent systems for synthesis and purification, while formulation scientists can begin to devise strategies to enhance bioavailability. This structured, theory-driven approach to solubility determination ensures that development decisions are based on robust scientific evidence, mitigating risks and accelerating the path forward.

References

-

Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

-

Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]

-

Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Department of Chemistry, University of Texas URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Truman State University URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Denver URL: [Link]

-

Title: this compound Source: Chemsrc URL: [Link]

-

Title: Common Organic Solvents: Table of Properties Source: University of Michigan URL: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

<

This guide provides comprehensive safety and handling protocols for 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS No. 33668-33-0), a heterocyclic ketone intermediate of increasing interest in synthetic and medicinal chemistry. As a bifunctional molecule containing both a reactive α-chloro ketone moiety and a thiophene ring, this compound requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights that go beyond standard safety data sheet (SDS) information.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is not merely another reagent; its specific structure presents a dual-class reactivity profile that dictates its handling procedures. It is crucial to understand the "why" behind the safety protocols, which stems from two key structural features:

-

The α-Chloro Ketone Group: This functional group is a potent electrophile and alkylating agent.[1][2] The chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution. This reactivity is the basis for its synthetic utility but also means it can readily alkylate biological nucleophiles, such as DNA and proteins, posing significant health risks upon exposure. Its structural similarity to lachrymators like chloroacetophenone (tear gas) suggests a high potential for severe irritation to the eyes, skin, and respiratory tract.[3][4]

-

The Thiophene Ring: While generally aromatic and stable, the thiophene ring is not inert.[5][6] The sulfur atom can be oxidized, particularly by strong oxidizing agents, which can lead to ring-opening or the formation of reactive metabolites.[7] In drug development, the metabolism of thiophene-containing compounds by cytochrome P450 enzymes is a known source of toxicity, as it can generate highly electrophilic intermediates like epoxides or S-oxides that can cause cellular damage.[8]

Therefore, all handling procedures must be designed to mitigate risks from both its powerful alkylating nature and the specific reactivity of the thiophene core.

Hazard Identification and Physicochemical Properties

GHS Hazard Classification (Anticipated): Based on data for similar α-chloro ketones and thiophene derivatives, the following GHS classifications should be assumed as a minimum precaution:

-

Acute Toxicity, Oral (Category 4)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [10][11]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33668-33-0 | [12] |

| Molecular Formula | C₈H₉ClOS | - |

| Molecular Weight | 188.67 g/mol | - |

| Appearance | Likely a solid (based on similar structures) | [13] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [14] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas, Phosgene | [14] |

The Core of Safety: Risk Assessment and Mitigation Strategy

A multi-layered approach is essential for safely managing this reagent, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

-

Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The primary risk is the inhalation of fine particulates or vapors, which can cause severe respiratory irritation.[10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a dynamic risk assessment. The following diagram outlines the decision-making process for appropriate PPE selection when working with this compound.

Causality Behind PPE Choices:

-

Double Gloving: Given that α-chloro ketones can be potent skin irritants and alkylators, double gloving provides an essential barrier.[4][9] The outer glove absorbs the initial contact, and should be removed immediately upon known or suspected contamination.

-

Safety Goggles and Face Shield: The high risk of severe, potentially irreversible eye damage necessitates, at a minimum, chemical splash goggles.[9][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during quenching of a reaction.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for ensuring reproducible safety.

Weighing and Preparing Solutions

-

Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.).

-

Location: Perform all weighing operations on a balance located inside the chemical fume hood or within a ventilated balance enclosure.

-

Technique: Use a micro-spatula to carefully transfer the solid. Avoid creating dust. If any static is present, use an anti-static gun on the container before opening.

-

Dissolution: Add the solvent to the solid slowly via a pipette or cannula. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation. Cap the container immediately.

-

Decontamination: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water. Dispose of the contaminated wipes as hazardous waste.

Storage and Waste Management

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14][15] Segregate it from incompatible materials, especially strong bases and oxidizing agents.[14][16]

-

Waste Disposal: All waste, including contaminated consumables (gloves, weigh paper, pipette tips) and residual solutions, must be collected in a designated, sealed hazardous waste container. The container must be clearly labeled with the full chemical name. Follow all institutional and local regulations for chemical waste disposal.[15][17]

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is vital.

Spill Management

The appropriate response to a spill depends on its scale and location. The following workflow provides a logical decision-making process.

First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.[18][19]

-

Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device).[3][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its dual reactivity. By implementing robust engineering controls, adhering to stringent personal protective equipment protocols, and following detailed standard operating procedures for handling and emergencies, researchers can effectively mitigate the inherent risks. A proactive, knowledge-based approach to safety is paramount to protecting personnel and ensuring the successful advancement of research and development projects.

References

- Benchchem. Reactivity profile of alpha-chloroketones.

- Centers for Disease Control and Prevention (CDC). Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH.

- National Institutes of Health (NIH), PubChem. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343.

- New Jersey Department of Health. Hazardous Substance Fact Sheet - alpha-Chloroacetophenone.

- Wikipedia. α-Halo ketone.

- Fisher Scientific.

- Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- MP Biomedicals.

- NJ.gov.

- Chemsrc. This compound.

- BLD Pharm. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)

- GOV.UK.

- ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF.

- Fisher Scientific.

- Sigma-Aldrich.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Angene Chemical. Safety Data Sheet - 2-Morpholino-1-(thiophen-2-yl)ethanone hydrochloride.

- ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients.

- Echemi.com. 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)

- Centers for Disease Control and Prevention (CDC). Riot Control Agents | Chemical Emergencies.

- Wikipedia. Thiophene.

- Anichem. 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.

- BenchChem. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- ACS Publications. Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones | Journal of the American Chemical Society.

- Organic Chemistry Portal.

- Boc Sciences. Storage and Handling Tips for Research Chemicals: Safety Comes First.

- ACS Publications. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters.

- National Institutes of Health (NIH), PubChem. 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191.

- National Institutes of Health (NIH), PubChem. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116.

- National Institutes of Health (NIH), PubChem. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone.

- ChemScene. 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone.

- Echemi.com. 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone.

- National Institutes of Health (NIH), PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO.

- ACS Publications.

- BLDpharm. 304685-85-6|2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone.

- BLDpharm. 31772-43-7|this compound.

- ChemScene. 2530-10-1 | 1-(2,5-Dimethylthiophen-3-yl)ethanone.

- ResearchGate.

- SynCrest Inc. Handling of reagents.

- BLDpharm. 13668-93-4|2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 4. nj.gov [nj.gov]

- 5. rroij.com [rroij.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. femaflavor.org [femaflavor.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 31772-43-7|this compound|BLD Pharm [bldpharm.com]

- 13. labsolu.ca [labsolu.ca]

- 14. fishersci.com [fishersci.com]

- 15. globalresearchchem.com [globalresearchchem.com]

- 16. nj.gov [nj.gov]

- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 18. gustavus.edu [gustavus.edu]

- 19. gov.uk [gov.uk]

Whitepaper: A Technical Guide to the Friedel-Crafts Acylation of 2,5-Dimethylthiophene with Chloroacetyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of a specific, high-value transformation: the acylation of 2,5-dimethylthiophene with chloroacetyl chloride to yield 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that govern reaction success, including catalyst selection and regiochemical control. This document is intended to serve as a practical and authoritative resource for scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: Significance of the Thiophene Core in Medicinal Chemistry

Thiophene derivatives are a privileged class of heterocycles found in numerous biologically active compounds.[1] The thiophene ring serves as a versatile scaffold in drug design, valued for its ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties and metabolic profiles. The target molecule of this guide, this compound (CAS No. 31772-43-7), is a multifunctional building block.[2] The chloroacetyl group provides a reactive handle for nucleophilic substitution, making it an ideal precursor for constructing more complex molecules, such as thienopyridines with antiplatelet activity or other substituted heterocycles for screening in drug discovery programs.[1][3]

The synthesis of this key intermediate via Friedel-Crafts acylation is a robust and efficient method, provided the reaction parameters are carefully controlled.[4]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of chloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6]

Regioselectivity: The Role of Directing Groups

In thiophene, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex).[7] However, in our substrate, 2,5-dimethylthiophene, these positions are blocked. The methyl groups are electron-donating and activating, further enhancing the nucleophilicity of the thiophene ring. Consequently, the electrophilic attack is directed to the next most reactive positions, C3 and C4. Since these positions are equivalent due to the molecule's symmetry, the acylation proceeds regioselectively at the C3-position.

Nucleophilic Attack and Re-aromatization

The electron-rich pi system of the 2,5-dimethylthiophene ring attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized sigma complex. A weak base, typically the AlCl₄⁻ complex formed in the first step, then abstracts a proton from the C3 carbon. This step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[8] However, the product ketone is also a Lewis base and can form a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[8][9]

Below is a diagram illustrating the complete reaction pathway.

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2,5-dimethylthiophene.

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Safety Precautions:

-